![molecular formula C28H34N6O9 B1665793 Butalbital, aspirin and caffeine CAS No. 51005-25-5](/img/structure/B1665793.png)
Butalbital, aspirin and caffeine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This product has been discontinued (DEA controlled substance). Aspirin mixture with Butalbital and Caffeine is combination drug of butalbital, caffeine and aspirin.
科学研究应用
Pharmacological Properties
- Butalbital : A barbiturate that functions as a sedative, it helps reduce anxiety and induces relaxation. Its muscle relaxant properties are beneficial in alleviating tension associated with headaches.
- Aspirin : An anti-inflammatory analgesic belonging to the salicylate class, aspirin is effective in pain relief and reducing inflammation. It works by inhibiting cyclooxygenase enzymes, which play a crucial role in pain signaling.
- Caffeine : A central nervous system stimulant, caffeine enhances the analgesic effects of aspirin and butalbital. It also improves the absorption of these medications, contributing to their efficacy.
Clinical Applications
The primary indication for butalbital, aspirin, and caffeine is the relief of tension-type headaches. This combination has been shown to be effective in various clinical settings:
- Tension Headaches : Clinical studies have demonstrated that this combination significantly alleviates headache pain compared to placebo and individual components. A factorial design study indicated that each component contributes to the overall efficacy in treating headache symptoms such as pain and muscle contraction in the neck and shoulders .
- Migraine Treatment : While not primarily indicated for migraines, caffeine's vasoconstrictive properties can provide additional relief when combined with analgesics like aspirin .
Efficacy Studies
Several studies have assessed the effectiveness of butalbital, aspirin, and caffeine:
- Double-Blind Placebo-Controlled Trials : These trials confirmed that the combination outperformed placebo in relieving tension headaches. The efficacy was attributed to the synergistic effect of its components .
- Comparison with Other Analgesics : In a study comparing an aspirin-codeine-butalbital-caffeine combination with acetaminophen-codeine, the former provided superior analgesia for post-operative pain relief after dental surgery .
Case Studies
- Chronic Headache Management : One documented case involved a patient with chronic tension headaches who experienced significant relief after switching to a regimen including butalbital, aspirin, and caffeine from less effective treatments. The patient's headache frequency decreased markedly over several months .
- Withdrawal Management : Another case highlighted a patient undergoing detoxification from butalbital due to dependency issues. The management included gradual tapering of the drug while monitoring withdrawal symptoms such as nausea and anxiety .
Safety and Side Effects
While effective, this combination is not without risks:
- Addiction Potential : Butalbital can be habit-forming; thus, long-term use is discouraged. Patients are advised to use the smallest effective dose for the shortest duration necessary .
- Side Effects : Common adverse effects include drowsiness, dizziness, gastrointestinal disturbances (e.g., nausea), and potential allergic reactions in sensitive individuals . Serious side effects such as Stevens-Johnson syndrome have been reported but are rare .
属性
CAS 编号 |
51005-25-5 |
---|---|
分子式 |
C28H34N6O9 |
分子量 |
598.6 g/mol |
IUPAC 名称 |
2-acetyloxybenzoic acid;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N2O3.C9H8O4.C8H10N4O2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5H,1H3,(H,11,12);4H,1-3H3 |
InChI 键 |
YTPUIQCGRWDPTM-UHFFFAOYSA-N |
SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
规范 SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
aspirin - butalbital - caffeine aspirin, butalbital and caffeine drug combination aspirin, butalbital, caffeine drug combination Dolomo Fiorinal |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。